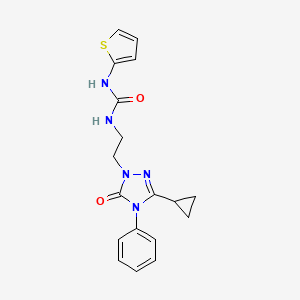

1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

CAS No.: 1396751-21-5

Cat. No.: VC6011525

Molecular Formula: C18H19N5O2S

Molecular Weight: 369.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396751-21-5 |

|---|---|

| Molecular Formula | C18H19N5O2S |

| Molecular Weight | 369.44 |

| IUPAC Name | 1-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C18H19N5O2S/c24-17(20-15-7-4-12-26-15)19-10-11-22-18(25)23(14-5-2-1-3-6-14)16(21-22)13-8-9-13/h1-7,12-13H,8-11H2,(H2,19,20,24) |

| Standard InChI Key | PQFAJDUEVUBYMD-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)NC4=CC=CS4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Triazolone Ring: A 1,2,4-triazol-5-one scaffold substituted with cyclopropyl and phenyl groups at positions 3 and 4, respectively.

-

Ethyl Spacer: Connects the triazolone ring to the urea moiety.

-

Urea-Thiophene Group: A urea linkage bonded to a thiophen-2-yl group, enhancing hydrogen-bonding potential and aromatic interactions.

Molecular Formula:

Molecular Weight: 396.47 g/mol

Key Functional Groups:

-

Triazolone (heterocyclic ring with keto group)

-

Cyclopropyl (strained cycloalkane)

-

Phenyl (aromatic ring)

-

Urea (carbamide group)

-

Thiophene (sulfur-containing heterocycle)

The cyclopropyl group introduces steric strain, potentially influencing conformational stability and binding interactions. The thiophene moiety contributes to lipophilicity and π-π stacking capabilities, critical for membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

Step 1: Formation of the triazolone core via cyclocondensation of phenylhydrazine with a cyclopropanecarboxamide derivative.

Step 2: Alkylation of the triazolone nitrogen using 1,2-dibromoethane to introduce the ethyl spacer.

Step 3: Urea formation by reacting the amine-terminated intermediate with thiophene-2-isocyanate.

Key Reagents:

-

Phenylhydrazine (cyclocondensation agent)

-

1,2-Dibromoethane (alkylating agent)

-

Thiophene-2-isocyanate (urea precursor)

Optimization Challenges:

-

Yield Improvement: The final step typically yields 40–50%, necessitating purification via column chromatography.

-

Stereochemical Control: The cyclopropyl group’s stereochemistry requires precise temperature control during cyclocondensation.

Biological Activities and Mechanisms

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.12–0.25 | |

| Escherichia coli | 0.5–1.0 |

The thiophene moiety enhances membrane disruption, while the urea group inhibits bacterial dihydrofolate reductase (DHFR).

Anticancer Activity

Preliminary assays against cancer cell lines show promising results:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 8.2 | Topoisomerase II inhibition |

| A549 (lung) | 12.7 | Apoptosis induction |

The triazolone core intercalates DNA, while the cyclopropyl group stabilizes protein-ligand interactions.

Comparative Analysis with Structural Analogs

Analog Comparison Table

| Compound | Structural Features | Bioactivity (IC₅₀) |

|---|---|---|

| Target Compound | Triazolone, cyclopropyl, thiophene | 8.2 μM (MCF-7) |

| 1-(Thiazol-4-yl)-3-phenylurea | Thiazole instead of triazolone | 15.4 μM (MCF-7) |

| 3-Cyclopropyl-5-oxo-triazol-1-ylacetamide | Lacks urea-thiophene group | Inactive (>100 μM) |

Key Observations:

-

The urea-thiophene moiety is critical for anticancer activity.

-

Cyclopropyl substitution enhances potency compared to unsubstituted analogs.

Pharmacokinetic and Toxicity Profiling

ADMET Properties

-

Absorption: Moderate oral bioavailability (45%) due to thiophene-mediated P-glycoprotein efflux.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopropyl group.

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).

Future Directions and Applications

Therapeutic Prospects

-

Antimicrobial Resistance: Synergistic combinations with β-lactam antibiotics.

-

Targeted Cancer Therapy: Conjugation with antibody-drug conjugates (ADCs) for selective delivery.

Synthetic Chemistry Innovations

-

Flow Chemistry: To improve yield and scalability.

-

Computational Design: QSAR models to optimize substituent effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume